

In vivo Administration of Sauvagine in Rodents: Application Notes and Protocols

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Compound of Interest

Compound Name: Sauvagine TFA

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Introduction

Sauvagine, a 40-amino acid peptide originally isolated from the skin of the South American frog, *Phyllomedusa sauvagei*, is a potent agonist for corticotropin-releasing factor (CRF) receptors, particularly CRF1 and CRF2.^[1] Its structural and functional similarity to mammalian CRF makes it a valuable tool in preclinical research for investigating the role of the CRF system in stress, anxiety, depression, and other physiological processes. This document provides detailed application notes and protocols for the in vivo administration of Sauvagine in rodent models.

Data Presentation: Quantitative Administration Parameters

The following tables summarize the reported dosages and administration routes for Sauvagine in rats and mice from various studies. These values can serve as a starting point for experimental design, though optimal doses may vary depending on the specific research question, rodent strain, and experimental conditions.

Table 1: In vivo Administration of Sauvagine in Rats

Route of Administration	Dosage Range	Observed Effects	Reference(s)
Subcutaneous (s.c.)	1 - 20 µg/kg	Inhibition of prolactin secretion, induction of ACTH and corticosterone release.	[2]
Intracerebroventricular (i.c.v.)	Dose-dependent	Decrease in gastric emptying time.	
Intravenous (i.v.)	Not specified	Hypotensive action.	
Peripherally injected	Dose-dependent	Hypothermia.	[3]

Table 2: In vivo Administration of Sauvagine in Mice

Route of Administration	Dosage Range	Observed Effects	Reference(s)
Intracerebroventricular (i.c.v.)	0.01 - 1.0 µg	Stimulation of colonic transit.	[4]

Experimental Protocols

Protocol 1: Subcutaneous (s.c.) Administration of Sauvagine

This protocol describes the subcutaneous injection of Sauvagine for systemic administration in rodents.

Materials:

- Sauvagine peptide
- Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
- Insulin syringes (28-30 gauge needle)

- Animal scale
- 70% ethanol

Procedure:

- Animal Preparation:
 - Accurately weigh the animal to determine the correct injection volume.
 - Gently restrain the mouse or rat. For mice, the scruff of the neck can be gently pinched to lift a fold of skin. For rats, the loose skin over the back can be tented.
- Injection Site Preparation:
 - Swab the injection site with 70% ethanol and allow it to dry. The preferred site for s.c. injection is the loose skin between the shoulder blades.
- Sauvagine Solution Preparation:
 - Reconstitute the lyophilized Sauvagine peptide in a sterile, pyrogen-free vehicle. Sterile saline is a common choice. For peptides that are difficult to dissolve in aqueous solutions, a small amount of a solubilizing agent like DMSO or dilution in a 10%-30% acetic acid solution may be necessary, followed by dilution to the final concentration with saline.^[5]
 - The final concentration should be calculated to deliver the desired dose in a volume of approximately 5-10 ml/kg for rats and 10 ml/kg for mice.
- Injection:
 - Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.
 - Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, slowly inject the Sauvagine solution.
 - Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

- Post-injection Monitoring:
 - Return the animal to its home cage and monitor for any adverse reactions.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of Sauvagine

This protocol requires stereotaxic surgery and is intended for researchers experienced with this technique. It allows for the direct administration of Sauvagine into the central nervous system.

Materials:

- Sauvagine peptide
- Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline
- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Microsyringe pump and Hamilton syringe
- Surgical drill
- Cannula and dummy cannula
- Dental cement
- Suturing material
- Animal scale
- 70% ethanol and betadine

Procedure:

- Animal Preparation and Anesthesia:

- Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
- Shave the top of the animal's head and secure it in the stereotaxic frame.
- Surgical Procedure:
 - Clean the surgical area with betadine followed by 70% ethanol.
 - Make a midline incision in the scalp to expose the skull.
 - Use a sterile cotton swab to clean and dry the skull surface.
 - Identify bregma, the intersection of the sagittal and coronal sutures.
- Cannula Implantation:
 - Using the stereotaxic apparatus, position the drill over the target coordinates for the lateral ventricle.
 - For Mice: Anteroposterior (AP): -0.5 mm from bregma; Mediolateral (ML): ± 1.0 mm from midline; Dorsoventral (DV): -2.3 mm from the skull surface.[\[6\]](#)
 - For Rats: Anteroposterior (AP): -0.9 mm from bregma; Mediolateral (ML): ± 1.4 mm from midline; Dorsoventral (DV): -3.4 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.[\[7\]](#)[\[8\]](#)
 - Carefully drill a small hole through the skull at the target coordinates.
 - Lower the guide cannula to the target depth and secure it to the skull with dental cement and surgical screws.
 - Insert a dummy cannula to keep the guide cannula patent.
 - Suture the scalp incision around the implant.
- Recovery:

- Allow the animal to recover from surgery for at least one week before any injections are performed.
- Sauvagine Solution Preparation:
 - Dissolve Sauvagine in sterile aCSF or saline to the desired concentration.
- Injection:
 - Gently restrain the animal and remove the dummy cannula.
 - Connect the injection cannula to the microsyringe pump and Hamilton syringe filled with the Sauvagine solution.
 - Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.
 - Infuse the Sauvagine solution at a slow rate (e.g., 0.5 $\mu\text{l}/\text{min}$) to avoid tissue damage. The total injection volume is typically 1-5 μl .
 - Leave the injection cannula in place for an additional minute to allow for diffusion.
 - Slowly withdraw the injection cannula and replace the dummy cannula.
- Post-injection Monitoring:
 - Return the animal to its home cage and monitor its behavior and well-being.

Visualizations

Signaling Pathway of Sauvagine

Sauvagine exerts its effects by binding to CRF receptors, which are G-protein coupled receptors. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

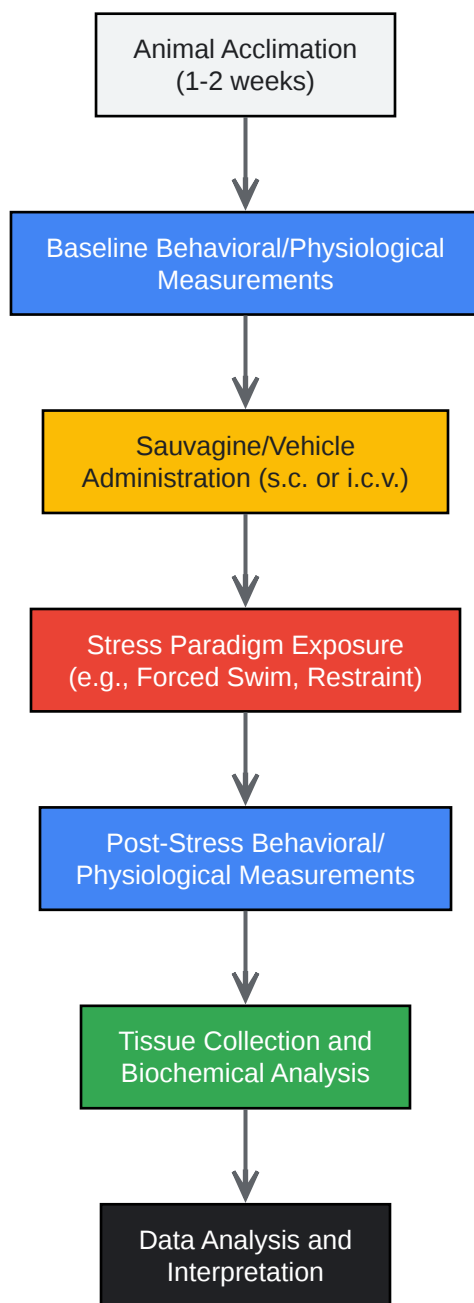


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Sauvagine binding to CRF receptors activates the cAMP/PKA signaling cascade.

Experimental Workflow for In Vivo Sauvagine Administration

The following diagram illustrates a typical experimental workflow for studying the effects of Sauvagine in a rodent stress model.



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A typical workflow for investigating the effects of Sauvagine in rodent models.

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